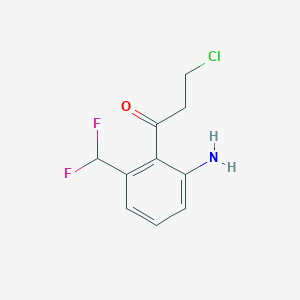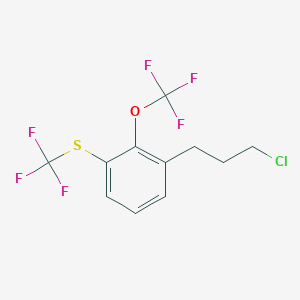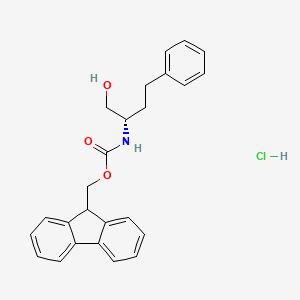
Fmoc-(s)-2-amino-4-phenylbutan-1-ol hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-(s)-2-amino-4-phenylbutan-1-ol hydrochloride is a compound commonly used in organic synthesis, particularly in the field of peptide chemistry. The Fmoc group, or fluorenylmethyloxycarbonyl, is a protecting group for amines that is base-labile, meaning it can be removed under basic conditions. This compound is often utilized in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(s)-2-amino-4-phenylbutan-1-ol hydrochloride typically involves the protection of the amino group with the Fmoc group. This can be achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The reaction conditions usually involve an organic solvent like dioxane and an aqueous phase to facilitate the reaction.
Industrial Production Methods
Industrial production of Fmoc-protected compounds often employs solid-phase peptide synthesis (SPPS). This method involves anchoring the starting material to a solid resin and sequentially adding protected amino acids. The Fmoc group is removed using a solution of piperidine in N,N-dimethylformamide (DMF), which allows for the addition of the next amino acid .
化学反应分析
Types of Reactions
Fmoc-(s)-2-amino-4-phenylbutan-1-ol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde under appropriate conditions.
Reduction: The compound can be reduced to remove the Fmoc group or to modify other functional groups.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: The Fmoc group is typically removed using piperidine in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols .
科学研究应用
Chemistry
In chemistry, Fmoc-(s)-2-amino-4-phenylbutan-1-ol hydrochloride is used in the synthesis of peptides and other complex molecules. Its stability and ease of removal make it a valuable tool in SPPS .
Biology
In biological research, this compound is used to create peptide-based hydrogels, which have applications in tissue engineering and drug delivery .
Medicine
In medicine, Fmoc-protected compounds are used in the development of peptide-based drugs and diagnostic tools .
Industry
Industrially, Fmoc-(s)-2-amino-4-phenylbutan-1-ol hydrochloride is used in the large-scale synthesis of peptides and other bioactive molecules .
作用机制
The mechanism of action of Fmoc-(s)-2-amino-4-phenylbutan-1-ol hydrochloride involves the protection of the amino group by the Fmoc group. This protection prevents unwanted reactions during synthesis. The Fmoc group is removed by nucleophilic attack from a base, typically piperidine, which cleaves the Fmoc group and releases the free amine .
相似化合物的比较
Similar Compounds
Boc-(s)-2-amino-4-phenylbutan-1-ol: Uses a tert-butyloxycarbonyl (Boc) protecting group instead of Fmoc.
Cbz-(s)-2-amino-4-phenylbutan-1-ol: Uses a benzyloxycarbonyl (Cbz) protecting group.
Uniqueness
Fmoc-(s)-2-amino-4-phenylbutan-1-ol hydrochloride is unique due to its base-labile Fmoc group, which allows for mild deprotection conditions. This makes it particularly useful in SPPS, where the stability of the protecting group is crucial .
属性
分子式 |
C25H26ClNO3 |
|---|---|
分子量 |
423.9 g/mol |
IUPAC 名称 |
9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-4-phenylbutan-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C25H25NO3.ClH/c27-16-19(15-14-18-8-2-1-3-9-18)26-25(28)29-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24;/h1-13,19,24,27H,14-17H2,(H,26,28);1H/t19-;/m0./s1 |
InChI 键 |
HSUAXCVAVFFALD-FYZYNONXSA-N |
手性 SMILES |
C1=CC=C(C=C1)CC[C@@H](CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl |
规范 SMILES |
C1=CC=C(C=C1)CCC(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


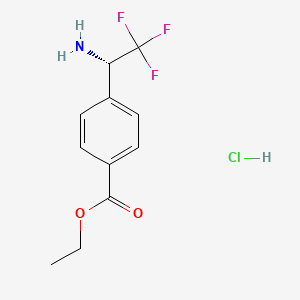

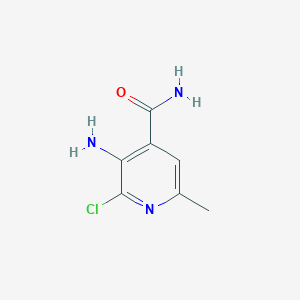
![(4-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl)methanol](/img/structure/B14051501.png)

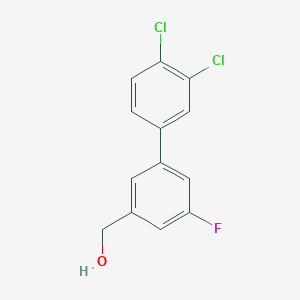
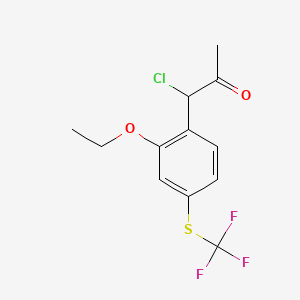
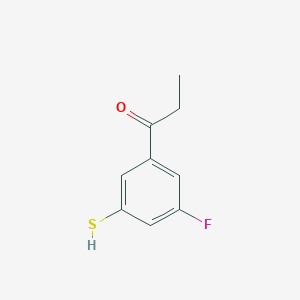
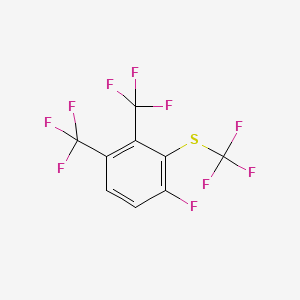
![tert-Butyl (R)-3-(7-((1-acetylpiperidin-4-yl)oxy)-2-amino-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate](/img/structure/B14051548.png)
![1,2-Pyrrolidinedicarboxamide,N2-[(4-chlorophenyl)methyl]-N2-methyl-N1-[4-(trifluoromethyl)phenyl]-,(2R)-](/img/structure/B14051550.png)

